molecular formula C9H5F2NO3 B13709908 4-(2,6-Difluorophenyl)oxazolidine-2,5-dione

4-(2,6-Difluorophenyl)oxazolidine-2,5-dione

Cat. No.: B13709908
M. Wt: 213.14 g/mol
InChI Key: CJRZQZGKKBOSQG-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones. This compound is characterized by the presence of a difluorophenyl group attached to the oxazolidine-2,5-dione ring. Oxazolidinediones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorophenyl)oxazolidine-2,5-dione can be achieved through a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by base-catalyzed cyclization. This method utilizes atmospheric carbon dioxide and readily available substrates under mild and transition-metal-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolidine compounds.

    Substitution: The difluorophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted oxazolidinediones, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anticonvulsant activity, by modulating neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-oxazolidin-2,4-dione
  • 5,5-Diphenylimidazolidin-2,4-dione
  • 3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione

Comparison

4-(2,6-Difluorophenyl)oxazolidine-2,5-dione is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H5F2NO3

Molecular Weight

213.14 g/mol

IUPAC Name

4-(2,6-difluorophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H5F2NO3/c10-4-2-1-3-5(11)6(4)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14)

InChI Key

CJRZQZGKKBOSQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2C(=O)OC(=O)N2)F

Origin of Product

United States

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